3-O-アリル-sn-グリセロール

概要

説明

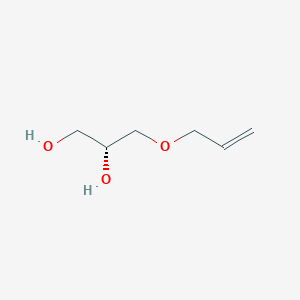

3-O-Allyl-SN-glycerol: is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is also known by its IUPAC name, (2R)-3-(allyloxy)-1,2-propanediol . This compound is characterized by the presence of an allyl group attached to the glycerol backbone, making it a versatile intermediate in various chemical reactions and applications.

科学的研究の応用

Chemistry: In chemistry, 3-O-Allyl-SN-glycerol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .

Biology: In biological research, 3-O-Allyl-SN-glycerol is studied for its potential role in cellular processes and metabolic pathways. It is used in the synthesis of bioactive molecules and as a substrate in enzymatic reactions .

Medicine: In the medical field, 3-O-Allyl-SN-glycerol is investigated for its potential therapeutic applications. It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .

Industry: Industrially, 3-O-Allyl-SN-glycerol is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Allyl-SN-glycerol typically involves the reaction of glycerol with allyl alcohol under specific conditions. One common method is the etherification of glycerol with allyl alcohol in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the allyl ether bond.

Industrial Production Methods: In industrial settings, the production of 3-O-Allyl-SN-glycerol can be achieved through the transesterification of triglycerides with allyl alcohol. This process involves the use of catalysts such as sodium methoxide or potassium hydroxide to promote the reaction . The resulting product is then purified through distillation or other separation techniques to obtain high-purity 3-O-Allyl-SN-glycerol.

化学反応の分析

Types of Reactions: 3-O-Allyl-SN-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the allyl group, which is highly reactive.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a base catalyst.

Major Products: The major products formed from these reactions include allyl-substituted glycerol derivatives, such as allyl ethers and allyl esters .

作用機序

The mechanism of action of 3-O-Allyl-SN-glycerol involves its interaction with specific molecular targets and pathways. The allyl group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function and activity .

類似化合物との比較

Diacylglycerols: These compounds are similar to 3-O-Allyl-SN-glycerol but contain two fatty acid chains instead of an allyl group.

Alkylglycerols: These compounds have an alkyl group attached to the glycerol backbone instead of an allyl group.

Uniqueness: The presence of the allyl group in 3-O-Allyl-SN-glycerol makes it unique compared to other glycerol derivatives. This functional group imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .

生物活性

3-O-Allyl-SN-glycerol is a glycerol derivative characterized by the presence of an allyl group. This compound has garnered attention in various fields, including organic chemistry, biology, and medicine, due to its unique reactivity and potential biological applications. This article explores the biological activity of 3-O-Allyl-SN-glycerol, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- Synthesis : Typically synthesized through the etherification of glycerol with allyl alcohol in the presence of an acid catalyst or via transesterification of triglycerides with allyl alcohol using catalysts like sodium methoxide or potassium hydroxide.

The biological activity of 3-O-Allyl-SN-glycerol is largely attributed to its ability to interact with various molecular targets within cells. The allyl group enhances its reactivity, allowing it to participate in biochemical pathways that may influence cellular functions. The following mechanisms have been proposed:

- Enzymatic Reactions : Acts as a substrate in enzymatic processes, facilitating the synthesis of bioactive molecules.

- Cellular Interactions : Forms reactive intermediates that can modify proteins and nucleic acids, potentially altering their functions.

1. Antimicrobial Properties

Research has indicated that 3-O-Allyl-SN-glycerol exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, suggesting potential applications in developing antimicrobial agents .

2. Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

3. Cytotoxicity and Cancer Research

Preliminary studies have evaluated the cytotoxic effects of 3-O-Allyl-SN-glycerol on cancer cell lines. Results demonstrate that it can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Research Findings

- Biocompatibility : A study on structural modifications indicated that certain derivatives of 3-O-Allyl-SN-glycerol showed enhanced biocompatibility, suggesting they could be used in biomedical applications such as drug delivery systems .

- Synthetic Applications : The compound serves as an important intermediate in organic synthesis, particularly for generating complex molecules with biological relevance .

特性

IUPAC Name |

(2R)-3-prop-2-enoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKCOSURAUIXFG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。